What is the chemical structure of Peramine?
What is the chemical structure of Peramine?
An In-depth Technical Guide to the Chemical Structure of Peramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peramine is a potent pyrrolopyrazine alkaloid produced by mutualistic epichloë endophytic fungi, which are commonly found in cool-season grasses like perennial ryegrass (Lolium perenne).[1][2] This natural product serves as a key mediator in plant-biotic interactions, providing the host plant with significant resistance to biotic stressors. Its primary and most studied biological activity is its role as a highly effective insect feeding deterrent, particularly against the Argentine stem weevil (Listronotus bonariensis).[3] Unlike other endophyte-derived alkaloids, such as ergot alkaloids and lolitrems, Peramine exhibits selective activity against invertebrates and is not known to be toxic to mammalian herbivores.[4] This selectivity makes Peramine an attractive subject for research in the development of natural, environmentally friendly crop protection strategies. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to Peramine.
Chemical Structure and Identification
Peramine is a unique alkaloid characterized by a pyrrolopyrazine core structure linked to a guanidinium (B1211019) group.[5] This combination of a lipophilic ring system and a hydrophilic side chain is novel among insect feeding deterrents.[5]
Chemical Structure:
Figure 1. 2D Chemical Structure of Peramine.
Table 1: Chemical Identifiers for Peramine
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]guanidine | [1] |
| Molecular Formula | C₁₂H₁₇N₅O | [1] |
| CAS Number | 102482-94-0 | [1] |
| Molecular Weight | 247.30 g/mol | [1] |
| InChI Key | GQWWGRUJOCIUKI-UHFFFAOYSA-N | [6] |
Physicochemical and Biological Properties
Table 2: Physicochemical and Biological Properties of Peramine
| Property | Value/Description | Reference(s) |
| Physical State | Crystalline solid (general for alkaloids with oxygen) | [7] |
| Color | Colorless (general for most alkaloids) | [7] |
| Melting Point | Not specified in the reviewed literature. | |
| Solubility | Water-soluble; distributed throughout all plant fluids. Generally, alkaloids are soluble in organic solvents and form water-soluble salts with acids. | [5][8] |
| pKa | Not specified in the reviewed literature. The guanidinium group suggests a basic character. | |
| Biological Activity | Potent insect feeding deterrent. | [3] |
| Mechanism of Action | Proposed to be a dopamine (B1211576) receptor agonist, disrupting insect neurophysiology. | [6] |
| Insect Feeding Deterrence | Effective against Argentine stem weevil adults at 0.1 µg/g and larvae at 10 µg/g. | [9] |
Experimental Protocols
Chemical Synthesis of Peramine
A seven-step synthesis of Peramine has been described, which involves three chromatographic separations. The key steps include an enolate alkylation of a pyrrole-fused diketopiperazine, reduction of the acyl pyrrole, and dehydration of the intermediate pyrrolyl carbinol to form the pyrrolopyrazine core.[1][5]
General Procedure:
-
Preparation of the Pyrrole-fused Diketopiperazine (DKP): The synthesis begins with the formation of the DKP core.
-
Enolate Alkylation: The DKP is then subjected to enolate alkylation. The choice of base and reaction conditions is critical to favor mono-alkylation over bis-alkylation. For instance, using cesium carbonate (Cs₂CO₃) as the base with an alkylating agent like allyl bromide in acetonitrile (B52724) can yield the desired mono-alkylated product.[5]
-
Reduction of the Acyl Pyrrole: The resulting compound undergoes reduction of the acyl pyrrole.
-
Dehydration: Dehydration of the intermediate pyrrolyl carbinol establishes the pyrrolopyrazine core of Peramine.[1][5]
-
Functional Group Manipulation: Subsequent steps involve the conversion of the terminal functional group to the guanidinium moiety to yield Peramine.
Isolation of Peramine from Endophyte-Infected Grass
While a detailed, standardized protocol is not available in a single source, a general procedure can be outlined based on methods for alkaloid extraction from plant material.
General Procedure:
-
Sample Preparation: Freeze-dry and grind the endophyte-infected plant material (e.g., Lolium perenne) to a fine powder.[8][10]
-
Extraction: Extract the powdered material with a suitable solvent. A common method involves using 80% methanol. The extraction is often repeated to ensure maximum yield.[10]
-
Purification: The crude extract is then subjected to purification steps. This may involve liquid-liquid partitioning and chromatographic techniques such as flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate Peramine from other plant metabolites and alkaloids.[11]
-
Analysis: The purified fractions are analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and purity of Peramine.[11]
Insect Feeding Deterrence Bioassay
A no-choice bioassay can be used to evaluate the feeding deterrence of Peramine against insects like the Argentine stem weevil.
General Procedure:
-
Diet Preparation: Prepare an artificial diet for the target insect.
-
Treatment Application: Incorporate different concentrations of Peramine into the diet. A control diet without Peramine should also be prepared.
-
Insect Exposure: Place individual insects (larvae or adults) in containers with the treated or control diet.
-
Data Collection: After a set period, measure parameters such as the amount of diet consumed, insect weight gain or loss, and survival rate.[3]
-
Analysis: Compare the results from the treated groups to the control group to determine the feeding deterrent effect of Peramine.
Signaling Pathways and Experimental Workflows
Biosynthesis of Peramine
The biosynthesis of Peramine in endophytic fungi is a streamlined process primarily involving a single, multifunctional enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A Countermeasure Strategy against Peramine Developed by Chilesia rudis in the Endophyte–Ryegrass–Herbivore Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. nzgajournal.org.nz [nzgajournal.org.nz]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Effects of Drought Stress on Peramine and Lolitrem B in Epichloë-Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nzgajournal.org.nz [nzgajournal.org.nz]
- 10. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
